1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
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Overview
Description
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl thioether, an imidazole ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then cyclized with ethyl chloroacetate to form the imidazole ring. The final step involves the reaction of the imidazole intermediate with phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a role in binding to metal ions or active sites of enzymes, while the phenoxyethanone moiety could interact with hydrophobic pockets in proteins. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole
- 2-((3-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
Comparison: 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is unique due to the presence of the imidazole ring and phenoxyethanone moiety, which are not found in the similar compounds listed above. These structural differences may result in distinct chemical reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-6-4-5-14(11-15)13-24-18-20-9-10-21(18)17(22)12-23-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWRNFQUYICIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329000 |
Source
|
Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851865-25-3 |
Source
|
Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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